molecular formula C18H19N3O4 B2992807 Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate CAS No. 2034620-75-0

Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2992807
CAS No.: 2034620-75-0
M. Wt: 341.367
InChI Key: PFENGTATBDPJLV-UHFFFAOYSA-N
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Description

Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a pyrimidin-2-yloxy group and a carbonyl group attached to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to react piperidine with pyrimidin-2-ol under acidic conditions to form the pyrimidin-2-yloxy-piperidine intermediate. This intermediate is then reacted with methyl benzoate in the presence of a carbonylating agent, such as carbonyldiimidazole (CDI), to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Comparison with Similar Compounds

  • Methyl 4-(3-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate: Similar structure but with a pyridine ring instead of pyrimidine.

  • Methyl 4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzoate: Different position of the pyrimidinyl group on the piperidine ring.

  • Methyl 4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzoate: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness: Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-17(23)14-7-5-13(6-8-14)16(22)21-11-2-4-15(12-21)25-18-19-9-3-10-20-18/h3,5-10,15H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFENGTATBDPJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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